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Compound of Interest

Compound Name:
3-(1,3-Benzoxazol-2-yl)-4-

fluoroaniline

Cat. No.: B1273204 Get Quote

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for 3-(1,3-Benzoxazol-2-
yl)-4-fluoroaniline is not readily available in public databases. This guide therefore presents a

comprehensive analysis of the closely related and structurally significant analog, 2-(4-

aminophenyl)benzoxazole, to provide a representative spectroscopic and analytical profile for

researchers, scientists, and drug development professionals. The methodologies and data

interpretation are broadly applicable to this class of compounds.

Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds widely recognized

for their diverse pharmacological activities. Their unique structural framework allows for

interaction with various biological targets, making them key scaffolds in medicinal chemistry

and drug discovery. This technical guide provides an in-depth look at the spectroscopic and

analytical characteristics of 2-(4-aminophenyl)benzoxazole, a representative member of this

family. The document outlines detailed experimental protocols for acquiring spectroscopic data,

presents the data in a structured format for clarity, and includes logical workflows for synthesis

and analysis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-(4-aminophenyl)benzoxazole.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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¹H NMR (DMSO-d₆, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

7.95 d, J=8.4 Hz 2H H-2', H-6'

7.65 - 7.60 m 2H H-4, H-7

7.30 - 7.25 m 2H H-5, H-6

6.70 d, J=8.4 Hz 2H H-3', H-5'

5.90 s (br) 2H -NH₂

¹³C NMR (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment

162.5 C-2

151.0 C-4'

150.5 C-7a

142.0 C-3a

129.0 C-2', C-6'

124.5 C-5

124.0 C-6

119.0 C-1'

118.5 C-7

114.0 C-3', C-5'

110.0 C-4

Table 2: Infrared (IR) Spectroscopy Data
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The IR spectrum of 2-(4-aminophenyl)benzoxazole would be characterized by the following

absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad

N-H stretching (asymmetric

and symmetric) of the primary

amine

3050 Medium Aromatic C-H stretching

1630 Strong
C=N stretching of the

benzoxazole ring

1600, 1500, 1450 Medium to Strong Aromatic C=C stretching

1240 Strong
Asymmetric C-O-C stretching

of the benzoxazole ring

830 Strong
para-disubstituted benzene C-

H out-of-plane bending

Note: Data is representative for this class of compounds.

Table 3: Mass Spectrometry (MS) Data
The mass spectrum would be expected to show the following key fragments.

m/z Relative Intensity Assignment

210 High [M]⁺ (Molecular Ion)

182 Medium [M - CO]⁺

119 Medium
[C₇H₅NO]⁺ (Benzoxazole

fragment)

92 High [C₆H₆N]⁺ (Aniline fragment)

Note: Fragmentation patterns are predicted based on the structure.
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Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Synthesis of 2-(4-Aminophenyl)benzoxazole
A common and effective method for the synthesis of 2-arylbenzoxazoles is the condensation of

a 2-aminophenol with a benzoic acid derivative.[1]

Procedure:

A mixture of 2-aminophenol (1 equivalent) and 4-aminobenzoic acid (1 equivalent) is heated

in the presence of a dehydrating agent such as polyphosphoric acid (PPA).

The reaction mixture is typically heated to a high temperature (e.g., 180-200 °C) for several

hours.

The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and then poured into a

beaker of ice-cold water or a dilute solution of sodium bicarbonate to neutralize the acid.

The resulting precipitate is collected by filtration, washed thoroughly with water, and then

dried.

The crude product is purified by recrystallization from a suitable solvent such as ethanol to

yield pure 2-(4-aminophenyl)benzoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL

of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz NMR Spectrometer

Pulse Program: Standard single-pulse sequence
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Number of Scans: 16

Spectral Width: -2 to 12 ppm

Relaxation Delay: 2 seconds

¹³C NMR Acquisition:

Spectrometer: 100 MHz NMR Spectrometer

Pulse Program: Proton-decoupled pulse sequence

Number of Scans: 1024

Spectral Width: 0 to 200 ppm

Relaxation Delay: 5 seconds

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from

the sample spectrum.
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Mass Spectrometry (MS)
Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

Mass Spectrometer: GC-MS or direct inlet MS system

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40 - 500

The sample is introduced into the ion source, and the resulting mass spectrum is recorded.

Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the synthesis and analytical

workflow for 2-(4-aminophenyl)benzoxazole.

Starting Materials

Reaction Workup & Purification Final Product2-Aminophenol

Condensation

4-Aminobenzoic Acid

NeutralizationPPA, 180°C Filtration Recrystallization 2-(4-Aminophenyl)benzoxazole

Click to download full resolution via product page

Synthesis of 2-(4-Aminophenyl)benzoxazole.
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Analytical Workflow for Compound Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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